Cas no 927-67-3 (Propylthiourea)

Propylthiourea is an organic compound with the molecular formula C4H10N2S, primarily recognized for its role as a thiourea derivative. It exhibits notable properties as a sulfur-containing organic base, often utilized in chemical synthesis and coordination chemistry due to its ability to form stable complexes with metal ions. Propylthiourea is also employed in research applications, particularly in studies involving enzyme inhibition and thiol reactivity. Its structural features, including the propyl group and thiourea moiety, contribute to its solubility in polar solvents and reactivity in nucleophilic substitution reactions. The compound is handled with care due to its potential toxicity and is typically stored under controlled conditions to ensure stability.
Propylthiourea structure
Propylthiourea structure
Product name:Propylthiourea
CAS No:927-67-3
MF:C4H10N2S
MW:118.200599193573
MDL:MFCD00041195
CID:83207
PubChem ID:1615208

Propylthiourea Chemical and Physical Properties

Names and Identifiers

    • n-Propylthiourea
    • 1-Propyl-2-thiourea
    • Propylthiourea
    • N-Propylthiourea (ACI)
    • Thiourea, propyl- (9CI)
    • Urea, 1-propyl-2-thio- (6CI, 7CI, 8CI)
    • MDL: MFCD00041195
    • Inchi: 1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
    • InChI Key: UHGKYJXJYJWDAM-UHFFFAOYSA-N
    • SMILES: S=C(NCCC)N
    • BRN: 1743064

Computed Properties

  • Exact Mass: 118.05600
  • Monoisotopic Mass: 118.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 70.1A^2
  • Surface Charge: 0
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.054
  • Melting Point: 120 °C
  • Boiling Point: 101°C 1mm
  • Flash Point: 63.9°C
  • Refractive Index: 1.537
  • PSA: 70.14000
  • LogP: 1.32080
  • Solubility: Not determined

Propylthiourea Security Information

  • Hazardous Material transportation number:2811
  • Hazard Category Code: 20/21/22-22
  • Safety Instruction: S22-S36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Risk Phrases:R20/21/22
  • Packing Group:III

Propylthiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Propylthiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1199348-100mg
1-Propylthiourea
927-67-3 97%
100mg
¥445.00 2024-04-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P941536-100mg
1-Propylthiourea
927-67-3 95%
100mg
¥115.20 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P941536-250mg
1-Propylthiourea
927-67-3 95%
250mg
¥193.50 2022-08-31
abcr
AB149723-5 g
1-Propyl-2-thiourea, 97%; .
927-67-3 97%
5 g
€197.80 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L10149-5g
N-(n-Propyl)thiourea, 98%
927-67-3 98%
5g
¥5065.00 2023-03-02
TRC
P838473-250mg
Propylthiourea
927-67-3
250mg
$115.00 2023-05-17
TRC
P838473-100mg
Propylthiourea
927-67-3
100mg
$64.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P941536-1g
1-Propylthiourea
927-67-3 95%
1g
¥391.50 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
569879-5G
Propylthiourea
927-67-3 200-400mesh, extent of labeling: 1.1mmol/g loading
5G
¥1140.72 2022-02-24
Fluorochem
018984-250mg
1-Propyl-2-thiourea
927-67-3 95%
250mg
£10.00 2022-03-01

Propylthiourea Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and molecular docking studies of coumarinyl thiazole as cell division protein kinase 2 inhibitor
Brindha, J.; Reji, T. F. Abbs Fen, Asian Journal of Chemistry, 2019, 31(11), 2453-2456

Production Method 2

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 - 2 h, rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
1.3 Reagents: Ammonia Solvents: Water ;  50 °C
Reference
Synthesis of combinatorial libraries of 3-substituted 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocines and their 4-oxo analogs in the Biginelli reaction
Kovalenko, S. S.; Zaremba, O. V.; Borisova, T. A.; Nikitchenko, V. M.; Kovalenko, S. M.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2008, 6(4), 38-45

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Oxidation of mixtures of thioureas. Part VII. Formation of 4-alkyl-5-alkylimino-3-amino-4,5-dihydro-1,2,4-thiadiazoles
Indukumari, P. V.; Joshua, C. P., Indian Journal of Chemistry, 1980, (8), 667-71

Production Method 4

Reaction Conditions
Reference
A mild and efficient method for the preparation of guanidines
Poss, Michael A.; Iwanowicz, Edwin; Reid, Joyce A.; Lin, James; Gu, Zhengxiang, Tetrahedron Letters, 1992, 33(40), 5933-6

Production Method 5

Reaction Conditions
Reference
Tert-butyl and tert-amyl isothiocyanates as novel reagents for the preparation of 1-substituted thiocarbamide derivatives
Nair, G. Vijayakumaran, Indian Journal of Chemistry, 1966, 4(12), 516-20

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  90 °C; reflux
Reference
Synthesis and antioxidant activity of novel benzimidazolyl thiazole derivatives complemented by DFT studies
Chithra, V. S.; Abbs, Fen Reji T. F., Indian Journal of Chemistry, 2019, (11), 1279-1283

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  1 h, 90 °C; 3 - 4 h, 81 - 86 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Reference
Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate
Milosavljevic, Milutin M.; Vukicevic, Ivan M.; Serifi, Veis; Markovski, Jasmina S.; Stojiljkovic, Ivana; et al, Chemical Industry & Chemical Engineering Quarterly, 2015, 21(4), 501-510

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  rt; 30 - 45 min, reflux
Reference
Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents
Liaras, K.; Geronikaki, A.; Glamoclija, J.; Ciric, A.; Sokovic, M., Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356

Production Method 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  5 h, reflux
Reference
Preparation of 4-(hetero)aryl-substituted thia-, oxa-, and pyrazoles for inhibition of Tie-2
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
Preparation of [[1-(acylimino)alkyl]aminomethyl]biphenylcarboxylates and analogs as angiotensin II antagonists
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol ;  12 h, rt → reflux
Reference
2-amino-1,3-thiazoles suppressed lipopolysaccharide-induced IL-β and TNF-α
Nam, Kee Dal; Han, Minsoo; Yoon, Jun; Kim, Eun-A.; Cho, Sung-Woo; et al, Bulletin of the Korean Chemical Society, 2013, 34(1), 271-274

Production Method 12

Reaction Conditions
Reference
Platelet aggregation inhibiting and anticoagulant effects of oligoamines. XXII. Bisoxazol-, bisimidazol-, bisthiazol- and oligo-1,2,4-thiadiazolimines
Rehse, Klaus; Martens, Antje, Archiv der Pharmazie (Weinheim, 1993, 326(7), 399-404

Propylthiourea Raw materials

Propylthiourea Preparation Products

Propylthiourea Related Literature

Additional information on Propylthiourea

Comprehensive Overview of Propylthiourea (CAS No. 927-67-3): Properties, Applications, and Research Insights

Propylthiourea (CAS No. 927-67-3) is an organic compound belonging to the thiourea family, characterized by its molecular formula C4H10N2S. This compound has garnered significant attention in scientific research due to its unique chemical properties and potential applications. The Propylthiourea structure features a thiourea core with a propyl group attached, which influences its reactivity and solubility. Researchers often explore its role in organic synthesis, pharmaceutical intermediates, and material science, making it a versatile candidate for interdisciplinary studies.

One of the most frequently searched questions about Propylthiourea is its solubility and stability under various conditions. Studies indicate that it is moderately soluble in water and organic solvents like ethanol, which is crucial for its application in chemical reactions. Another trending topic is its potential as a corrosion inhibitor, particularly in industrial settings where metal protection is paramount. Recent publications highlight its efficacy in reducing oxidation rates, aligning with the growing demand for eco-friendly inhibitors.

In the context of green chemistry, Propylthiourea is being investigated for its low environmental impact compared to traditional compounds. This aligns with global trends toward sustainable chemical processes, a hot topic among researchers and industries. Additionally, its role in catalysis and ligand design has been explored, with some studies suggesting its utility in asymmetric synthesis—a field gaining traction due to its relevance in drug development.

The safety profile of Propylthiourea (CAS No. 927-67-3) is another area of interest. While it is not classified as hazardous under standard regulations, proper handling protocols are recommended to minimize risks. This aspect is often highlighted in laboratory safety guidelines and industrial hygiene discussions, reflecting user concerns about chemical safety in workplaces.

From a commercial perspective, Propylthiourea suppliers and pricing trends are frequently searched topics. The compound is available through specialized chemical distributors, with purity levels ranging from technical grade to high-purity standards for research. Its cost-effectiveness and batch consistency are critical factors for bulk purchasers, especially in the pharmaceutical and agrochemical sectors.

Emerging research also explores the biological activity of Propylthiourea, particularly its interactions with enzymes and proteins. Some studies suggest its potential as a modulator in biochemical pathways, though further validation is needed. This aligns with the broader interest in small-molecule therapeutics and mechanistic studies, which dominate current scientific discourse.

In summary, Propylthiourea (CAS No. 927-67-3) is a multifaceted compound with applications spanning chemical synthesis, industrial processes, and biomedical research. Its relevance to sustainability, safety, and innovation ensures its continued prominence in scientific and industrial communities. As research advances, new uses for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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